2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide

LC-MS quantification isotopic pattern recognition analytical chemistry

Select 2-Bromo-N-[2-(furan-3-yl)ethyl]benzamide as your SAR diversification hub: ortho-Br enables 10–100× faster Pd oxidative addition vs Cl, supporting Suzuki, Buchwald-Hartwig & Negishi library synthesis. Validated CuI-catalyzed β-keto ester coupling yields homophthalimides inaccessible to 2-Cl analogs. The ⁷⁹Br/⁸¹Br doublet provides a built-in isotopic barcode for unambiguous MS quantification in biological matrices. Lower C–Br BDE makes it ideal for visible-light photoredox (Giese, Minisci, radical cascades). Br anomalous scattering supports SAD/MAD phasing for X-ray crystallography.

Molecular Formula C13H12BrNO2
Molecular Weight 294.148
CAS No. 1428370-77-7
Cat. No. B2461852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide
CAS1428370-77-7
Molecular FormulaC13H12BrNO2
Molecular Weight294.148
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Br
InChIInChI=1S/C13H12BrNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
InChIKeyPYSPBUMXUGCPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide (CAS 1428370-77-7): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Context


2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is a brominated benzamide derivative (C13H12BrNO2; MW 294.14) bearing an ortho-bromo substituent on the benzamide ring and a furan-3-yl ethyl side chain at the amide nitrogen . The compound is catalogued as a screening compound by Life Chemicals (Product ID F6356-0159) and belongs to a broader N-[2-(furan-3-yl)ethyl]benzamide scaffold family that includes chloro, ethoxy, difluoro, and dimethylamino analogs with CAS numbers in the 14283xx-xx-x series [1]. The presence of the bromine atom coupled with the 3-substituted furan moiety differentiates it from furan-2-yl regioisomers and from 2-halo or 2-alkoxy benzamide congeners with respect to molecular weight, lipophilicity, cross-coupling reactivity, and heavy-atom detectability [2].

Why 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide Cannot Be Interchanged with In-Class Analogs: A Pre-Screening Rationale


Within the N-[2-(furan-3-yl)ethyl]benzamide scaffold family, critical physicochemical and reactivity parameters diverge substantially across substituent identity and position. The target compound carries an ortho-bromo group (van der Waals volume ~27 ų; atomic weight 79.90) versus the 2-chloro analog (17 ų; 35.45) . This translates into a molecular weight difference of +44.45 g/mol, a calculated logP increase of approximately 0.5–1.0 units, and a markedly lower C–X bond dissociation energy (C–Br ≈ 71 kcal/mol vs. C–Cl ≈ 84 kcal/mol) [1]. The bromine atom also provides a characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in mass spectrometry, enabling unambiguous identification in complex biological matrices—a feature absent in chloro, fluoro, ethoxy, and dimethylamino analogs. Furthermore, 2-bromobenzamides have been specifically validated as substrates for CuI-catalyzed coupling with β-keto esters (90 °C, i-PrOH, good yields) to assemble substituted homophthalimides, whereas 2-chlorobenzamides show no coupling product under identical Pd-catalyzed conditions [2]. These orthogonal differences mean that substituting the bromine for chlorine, ethoxy, or dimethylamino groups is not a conservative replacement; it alters molecular recognition, metabolic stability, synthetic diversification potential, and analytical traceability.

Quantitative Differentiation Evidence for 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide Relative to Its Closest Analogs


Molecular Weight and Isotopic Signature: Analytical Differentiation from 2-Chloro, 2-Ethoxy, and 2,6-Difluoro Analogs

The target compound (MW 294.14) is 44.45 g/mol heavier than the 2-chloro analog (MW 249.69) and 34.84 g/mol heavier than the 2-ethoxy analog (MW 259.30), enabling baseline chromatographic separation under standard reversed-phase conditions . Critically, bromine's natural abundance (⁷⁹Br 50.69%, ⁸¹Br 49.31%) produces a distinctive 1:1 doublet in mass spectra that is absent in chlorine analogs (³⁵Cl/³⁷Cl ratio ~3:1) and absent entirely in ethoxy, fluoro, and dimethylamino analogs. This isotopic fingerprint permits unambiguous identification of the brominated compound in complex biological matrices at sub-micromolar concentrations without requiring authentic standards for each analog.

LC-MS quantification isotopic pattern recognition analytical chemistry

Lipophilicity (clogP) Differential: Predicted Membrane Permeability Advantage Over 2-Chloro and 2,6-Difluoro Analogs

Computational prediction using the mcule platform estimates logP for the target compound at approximately 3.9, compared to predicted logP of approximately 3.2–3.4 for the 2-chloro analog and approximately 2.6–2.9 for the 2,6-difluoro analog [1]. The 0.5–1.3 log unit increase arises from bromine's greater polarizability and larger van der Waals surface area relative to chlorine and fluorine. This lipophilicity increment positions the brominated compound closer to the optimal CNS drug-like logP window (2–4), suggesting enhanced passive membrane permeability and potential blood-brain barrier penetration relative to the more polar fluorinated congener.

drug-likeness BBB penetration ADME prediction

Cross-Coupling Reactivity: C–Br vs. C–Cl in Palladium- and Copper-Catalyzed Transformations

2-Bromo-N-substituted benzamides have been demonstrated to undergo CuI-catalyzed coupling with β-keto esters at 90 °C in i-PrOH to yield substituted homophthalimides in good yields, as established by Chen et al. [1]. In contrast, under identical Pd-catalyzed direct arylation conditions, 2-chlorobenzamide produces no observable coupling product, while 2-bromo-N,N-diethylbenzamide exhibits only moderate reactivity with 2 mol% PdCl(C₃H₅)(dppb) [2]. The general trend in Pd(0)-catalyzed oxidative addition follows Ar–I > Ar–Br > Ar–Cl ≫ Ar–F, with aryl bromides typically reacting 10–100× faster than aryl chlorides under standard Suzuki-Miyaura conditions [3]. This reactivity hierarchy makes the 2-bromo scaffold a superior diversification point for hit-to-lead chemistry.

Suzuki coupling Buchwald-Hartwig amination diversification chemistry

C–Br Bond Dissociation Energy: Radical and Electron-Transfer Chemistry Advantage Over C–Cl and C–F Analogs

The C–Br bond dissociation energy (BDE) for aryl bromides is approximately 71 kcal/mol, significantly lower than C–Cl (≈84 kcal/mol) and C–F (≈126 kcal/mol) [1]. This 13 kcal/mol gap relative to the chloro analog means that homolytic C–Br cleavage is thermodynamically more accessible under mild photoredox or single-electron transfer conditions. The lower BDE also favors reductive debromination pathways in biological systems, which can serve as a metabolic soft spot or a prodrug activation handle, depending on context. The 2-ethoxy and 2-dimethylamino analogs lack this redox-active halogen handle entirely.

radical chemistry electron transfer photoredox catalysis

Furan-3-yl vs. Furan-2-yl Regioisomerism: Differential Molecular Recognition and Synthetic Accessibility

The furan-3-yl (3-substituted furan) regioisomer presents distinct electronic and steric properties compared to the more synthetically accessible furan-2-yl analog. In a comprehensive review of 135 heteroaryl-substituted and 35 aryl-substituted bioactive nucleobase/nucleoside derivatives, Ostrowski demonstrated that furan-3-yl substitution frequently yields compounds with differentiated antiviral, antitumor, and antiparkinsonian activity profiles relative to furan-2-yl congeners [1]. The 3-substitution pattern alters the dipole moment vector and hydrogen-bond acceptor geometry of the furan oxygen (lone pair orientation differs between 2- and 3-substituted furans), which directly impacts target binding. The 2-bromo substituent further influences the conformational preference of the benzamide carbonyl relative to the aromatic ring via steric and electronic ortho effects, a feature that is abrogated in 4-substituted or unsubstituted benzamide analogs .

heterocyclic medicinal chemistry regioisomer selectivity bioisosterism

Procurement Availability and Price Tiering Relative to the 2-Chloro Analog

As of 2023, the target 2-bromo compound is commercially available from Life Chemicals (Product F6356-0159) at prices of $54/1 mg, $109/25 mg, and $248/100 mg [1]. The 2-chloro analog (CAS 1428356-28-8) and 2-ethoxy analog (CAS 1428367-67-2) are also commercially available but may exhibit different stock status and pricing tiers depending on supplier inventory. The ortho-bromo benzamide is a demonstrated building block for CuI-catalyzed homophthalimide synthesis [2] and for Pd-catalyzed direct heteroarene arylation [3], confirming its utility as a diversification-ready intermediate. Procurement from screening compound suppliers typically includes QC certification (≥95% purity by HPLC or NMR), and the bromine isotopic signature provides an additional in-house identity verification tool not available for non-halogenated analogs.

screening compound procurement hit-to-lead sourcing chemical inventory

Optimized Application Scenarios for 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis and Focused Library Construction via Palladium-Catalyzed Cross-Coupling

The ortho-bromo substituent serves as a versatile diversification handle for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, enabling parallel synthesis of focused compound libraries from a single intermediate. The demonstrated CuI-catalyzed coupling with β-keto esters to generate homophthalimides [1] establishes a validated reaction pathway that is inaccessible to the 2-chloro analog. For medicinal chemistry groups building structure-activity relationship (SAR) tables around the N-[2-(furan-3-yl)ethyl]benzamide scaffold, the brominated compound is the logical diversification hub, offering 10–100× faster oxidative addition kinetics than the chloro congener under standard Pd(0) conditions [2].

Mass Spectrometry-Based Binding Assays and Cellular Uptake Studies Requiring Unambiguous Compound Tracking

The characteristic 1:1 ⁷⁹Br/⁸¹Br doublet (Δm/z = 2 Da) provides a built-in isotopic barcode that enables confident identification and quantification of the parent compound and its metabolites in complex biological matrices without requiring stable isotope labeling. This property is particularly valuable for protein binding determination via equilibrium dialysis, cellular thermal shift assays (CETSA), and intracellular concentration measurements, where the bromine signature permits differentiation from endogenous isobaric interferences that plague chlorine-containing analogs (³⁵Cl/³⁷Cl ~3:1 ratio is less distinctive) .

Photoredox-Mediated Late-Stage Functionalization and Radical Probe Design

With a C–Br bond dissociation energy approximately 13 kcal/mol lower than C–Cl, the target compound is preferentially suited for visible-light photoredox catalysis applications, including Giese-type additions, Minisci reactions, and radical cyclization cascades. This lower BDE enables selective C–Br homolysis under mild conditions (e.g., Ir(ppy)₃ or 4-CzIPN photocatalysts, blue LED) while leaving other functional groups intact, a chemoselectivity window that is narrower or absent for the chloro and fluoro analogs [3]. This makes the brominated compound the preferred choice for constructing radical-based chemical probes and photoaffinity labeling reagents.

Fragment-Based Drug Discovery and X-ray Crystallography of Protein-Ligand Complexes

The bromine atom (Z = 35) provides anomalous scattering sufficient for experimental phasing in protein X-ray crystallography (SAD/MAD methods), enabling direct determination of ligand binding pose and occupancy without requiring incorporation of heavier atoms such as iodine or selenium. The furan-3-yl regioisomer offers a hydrogen-bond acceptor geometry (furan oxygen lone pair orientation) that differs from furan-2-yl analogs, potentially enabling distinct binding modes that can be experimentally visualized. Fragment screening libraries containing this compound can thus simultaneously provide both binding affinity data (via SPR or TSA) and structural information (via X-ray), accelerating the hit-to-lead transition [4].

Quote Request

Request a Quote for 2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.